molecular formula C15H17NO2 B562240 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N CAS No. 1190017-22-1

2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Cat. No. B562240
CAS RN: 1190017-22-1
M. Wt: 246.284
InChI Key: YZOUUVUNKGUDSK-BEOILPPGSA-N
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Description

2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N is a specialty product for proteomics research . It is a labelled analogue of 2-Amino-1-(4’-benzyloxyphenyl)ethanol, which is an intermediate of Synephrine . The molecular formula is C13 (13C)2H17 (15N)O2 and the molecular weight is 246.28 .


Molecular Structure Analysis

The IUPAC name of this compound is 2-(15N)azanyl-1-(4-phenylmethoxyphenyl)(1,2-13C2)ethanol . The canonical SMILES representation is C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O .


Physical And Chemical Properties Analysis

The compound is soluble in Methanol and Tetrahydrofuran . It appears as a white solid . The compound should be stored at 2-8°C .

Scientific Research Applications

The compound “2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N” is a specifically labeled version of a chemical structure that might be used in advanced scientific research. This labeling with carbon-13 and nitrogen-15 isotopes indicates its utility in nuclear magnetic resonance (NMR) spectroscopy for tracing mechanisms of chemical reactions, studying protein-ligand interactions, or understanding metabolic pathways in biochemistry and pharmacology.

Applications in Chemical Mechanism Elucidation

One primary application of isotopically labeled compounds, like “2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N,” is in the elucidation of chemical mechanisms. For instance, in lignin model compound studies, isotopic labeling helps in understanding the acidolysis process, crucial for developing sustainable biofuels and chemicals from lignocellulosic biomass. Yokoyama (2015) reviewed the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, emphasizing the significance of the presence of the γ-hydroxymethyl group in the reaction mechanism and the role of hydride transfer mechanisms in benzyl-cation-type intermediates derived from such compounds T. Yokoyama, 2015.

Mechanism of Action

Target of Action

The primary target of 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N is the α-adrenergic receptor . This receptor plays a crucial role in the sympathetic nervous system, which is part of the body’s response to stress.

Mode of Action

2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N acts as an agonist for the α-adrenergic receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the α-adrenergic receptor, activating it and triggering a response.

Biochemical Pathways

The activation of the α-adrenergic receptor by 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N leads to a cascade of biochemical reactions. These reactions involve various signaling molecules and pathways, ultimately resulting in physiological responses such as increased heart rate and blood pressure .

Pharmacokinetics

It is known that the compound is soluble in methanol and tetrahydrofuran , which suggests that it may be well-absorbed in the body

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N. For example, the compound should be stored at 2-8°C to maintain its stability . Additionally, the compound’s action and efficacy can be influenced by factors such as the individual’s physiological state and the presence of other substances in the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N can be achieved through a multi-step synthesis pathway involving the reaction of various starting materials.", "Starting Materials": [ "4-hydroxybenzaldehyde-13C2,15N", "4-bromobenzyl alcohol", "NaBH4", "NH3", "HCl", "NaOH", "Na2SO4", "EtOH" ], "Reaction": [ { "Step 1": "4-hydroxybenzaldehyde-13C2,15N is reacted with 4-bromobenzyl alcohol in the presence of NaBH4 to yield 4-(4-bromobenzyloxy)benzaldehyde-13C2,15N." }, { "Step 2": "The product from step 1 is then reacted with NH3 in the presence of HCl to yield 2-Amino-1-(4'-bromobenzyloxyphenyl)ethanol-13C2,15N." }, { "Step 3": "The product from step 2 is then treated with NaOH to remove the bromine atom and yield 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N." }, { "Step 4": "The final product is purified using Na2SO4 and EtOH." } ] }

CAS RN

1190017-22-1

Molecular Formula

C15H17NO2

Molecular Weight

246.284

IUPAC Name

2-azanyl-1-(4-phenylmethoxyphenyl)ethanol

InChI

InChI=1S/C15H17NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2/i10+1,15+1,16+1

InChI Key

YZOUUVUNKGUDSK-BEOILPPGSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O

synonyms

1-[p-(Benzyloxy)phenyl]-2-aminoethanol-13C2,15N;  2-(4-Benzyloxyphenyl)-2-hydroxyethanamine-13C2,15N;  α-(Aminomethyl)-4-(phenylmethoxy)benzenemethanol-13C2,15N; 

Origin of Product

United States

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